2-Cyclopropyl-4-fluorophenylboronic acid
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Overview
Description
2-Cyclopropyl-4-fluorophenylboronic acid is an organoboron compound with the molecular formula C9H10BFO2 and a molecular weight of 179.99 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a cyclopropyl and a fluorine group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-4-fluorophenylboronic acid typically involves the reaction of 2-Cyclopropyl-4-fluorophenyl bromide with a boronic acid derivative under Suzuki-Miyaura coupling conditions . The reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-4-fluorophenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction involves the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide.
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., ethanol, water).
Conditions: Inert atmosphere (e.g., nitrogen or argon), elevated temperatures (e.g., 80-100°C).
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-Cyclopropyl-4-fluorophenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and enzyme inhibitors.
Medicine: Investigated for its potential in cancer therapy and as a component in drug delivery systems.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4-fluorophenylboronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product . The boronic acid group acts as a nucleophile, facilitating the transfer of the organic group to the palladium catalyst.
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Fluorophenylboronic acid
- Cyclopropylboronic acid
Comparison: 2-Cyclopropyl-4-fluorophenylboronic acid is unique due to the presence of both cyclopropyl and fluorine substituents on the phenyl ring. This combination imparts distinct electronic and steric properties, making it a valuable reagent in specific synthetic applications . Compared to phenylboronic acid, the fluorine substituent increases the compound’s reactivity, while the cyclopropyl group enhances its stability and selectivity in reactions .
Properties
Molecular Formula |
C9H10BFO2 |
---|---|
Molecular Weight |
179.99 g/mol |
IUPAC Name |
(2-cyclopropyl-4-fluorophenyl)boronic acid |
InChI |
InChI=1S/C9H10BFO2/c11-7-3-4-9(10(12)13)8(5-7)6-1-2-6/h3-6,12-13H,1-2H2 |
InChI Key |
YGCHLJNVHYOGGK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)C2CC2)(O)O |
Origin of Product |
United States |
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